N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-13(11-7-18-8-15-11)14-5-9-6-17-12-4-2-1-3-10(9)12/h1-4,7-9H,5-6H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTLFGPSESSAIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C3=CSC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and thiazole intermediates. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea . These intermediates are then coupled using various coupling agents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and efficiency . Additionally, purification methods like column chromatography using dichloromethane:methanol as eluent are often used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield carboxylic acids, while reduction can produce alcohols
Scientific Research Applications
Biological Activities
Anticancer Activity
The compound has been investigated for its anticancer properties. Research indicates that derivatives of thiazole and benzofuran structures can exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds with similar structures to N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-thiazole-4-carboxamide demonstrated selective activity against human glioblastoma and melanoma cells, with notable IC50 values indicating their potency in inhibiting cancer cell growth .
Antimicrobial Properties
this compound has also been explored for its antimicrobial efficacy. Thiazole derivatives are known for their ability to inhibit bacterial growth and have been tested against various strains of bacteria and fungi. The presence of the thiazole moiety enhances the compound's ability to interact with microbial targets .
Neuropathic Pain Management
Research involving similar benzofuran derivatives has revealed their potential in managing neuropathic pain. These compounds can modulate pain pathways and have been tested in animal models, showing promising results in reducing pain sensitivity .
Case Study 1: Anticancer Screening
In a study published by Evren et al., novel thiazole derivatives were synthesized and screened for anticancer activity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited strong selectivity and apoptosis-inducing capabilities . This suggests that this compound could be a candidate for further development in cancer therapeutics.
Case Study 2: Antimicrobial Efficacy
A series of thiazole-integrated compounds were evaluated for their antimicrobial properties against standard bacterial strains. Results showed that specific modifications in the thiazole structure significantly enhanced their antibacterial activity . This reinforces the potential application of this compound in developing new antimicrobial agents.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran and thiazole rings allow the compound to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone have shown significant biological activities.
Thiazole derivatives: Thiazole-based compounds are known for their antimicrobial and anticancer properties.
Uniqueness
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-thiazole-4-carboxamide is unique due to the combination of benzofuran and thiazole rings in its structure. This dual-ring system enhances its ability to interact with a wide range of biological targets, making it a versatile compound for various applications.
Biological Activity
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-thiazole-4-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a benzofuran moiety linked to a thiazole ring via a methylene bridge. This structural combination is significant as both benzofuran and thiazole derivatives are known to exhibit a range of biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₂S |
| Molecular Weight | 274.34 g/mol |
| CAS Number | 2097919-46-3 |
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. The compound has shown effectiveness against various cancer cell lines:
- Leukemia (K-562) : Inhibition rate of 56.84%
- Non-Small Cell Lung Cancer (NCI-H460) : Inhibition rate of 80.92%
- Colon Cancer (HCT-116) : Inhibition rate of 72.14%
These results suggest that the compound may serve as a lead candidate for developing new anticancer therapies.
The biological activity of this compound is likely mediated through several mechanisms, including:
- Inhibition of cell proliferation : The thiazole ring is known to play a crucial role in cytotoxicity. Studies have shown that modifications in the thiazole structure can enhance anticancer potency .
- Induction of apoptosis : The compound's interaction with specific cellular pathways may lead to programmed cell death in cancer cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methyl-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}-1,3-thiazole-4-carboxamide | Contains thiophene and oxazole rings | Anticancer and antimicrobial properties |
| 4-Methylthiazole | Simple thiazole structure | Antimicrobial activity |
| 2-(Furan-2-yl)-N-(9-methyl)-benzoxazole | Contains furan and benzoxazole rings | Antimicrobial and anticancer potential |
The unique combination of the benzofuran and thiazole moieties in this compound may enhance its biological activity compared to simpler analogs.
Study 1: Antitumor Activity in vitro
A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. Results demonstrated that the compound effectively inhibited cell growth across multiple lines, particularly in lung and colon cancers.
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism behind the compound's anticancer effects. Molecular dynamics simulations indicated that the thiazole moiety interacts with key proteins involved in cancer cell survival pathways. The findings suggested that this interaction could lead to enhanced apoptosis in treated cells .
Q & A
Q. What are the standard synthetic routes for preparing N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-thiazole-4-carboxamide?
The compound can be synthesized via condensation reactions between thiazole-4-carboxylic acid derivatives and dihydrobenzofuran-containing amines. A typical approach involves activating the carboxylic acid group (e.g., using thionyl chloride or carbodiimide coupling agents) to form an intermediate acyl chloride or active ester, followed by reaction with the amine moiety. Purification often employs column chromatography with ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm the integration of aromatic protons (dihydrobenzofuran and thiazole rings) and carboxamide connectivity. For example, the dihydrobenzofuran methylene protons typically appear as a multiplet near δ 3.0–4.0 ppm .
- IR Spectroscopy : To verify the presence of carboxamide (C=O stretch ~1650–1680 cm⁻¹) and thiazole ring vibrations (C-S-C stretches ~650–750 cm⁻¹) .
- Mass Spectrometry (HRMS) : For molecular ion confirmation and fragmentation pattern analysis .
Q. How do researchers assess the solubility and stability of this compound under experimental conditions?
Solubility is tested in common solvents (DMSO, ethanol, acetonitrile) via gravimetric analysis or UV-Vis spectroscopy. Stability studies involve HPLC monitoring under varying pH (e.g., simulated gastric/intestinal fluids) and temperatures (25–37°C) to identify degradation products .
Q. What preliminary biological screening assays are recommended?
Basic screens include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard antibiotics .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can structural contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?
Advanced resolution strategies:
- 2D NMR (COSY, HSQC) : To assign overlapping proton signals, particularly in the dihydrobenzofuran moiety.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the carboxamide group) .
- DFT Calculations : To model NMR chemical shifts and compare with experimental data, addressing discrepancies caused by dynamic effects .
Q. What methodologies optimize the synthesis yield when substituents on the thiazole or dihydrobenzofuran rings vary?
Yield optimization involves:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity in cyclization steps .
- Catalytic Systems : Use of Pd/Cu catalysts for Suzuki-Miyaura couplings to introduce aryl groups on the thiazole ring .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance carboxamide coupling efficiency compared to toluene .
Q. How do researchers reconcile conflicting bioactivity data across studies (e.g., antimicrobial vs. cytotoxic effects)?
Contradictions are addressed via:
- Dose-Response Curves : To distinguish between therapeutic and toxic concentrations.
- Structure-Activity Relationship (SAR) Analysis : Systematic modification of substituents (e.g., electron-withdrawing groups on the thiazole ring) to isolate antimicrobial efficacy from cytotoxicity .
- Proteomic Profiling : To identify off-target interactions causing cytotoxicity .
Q. What computational tools predict the compound’s binding affinity to biological targets?
- Molecular Docking (AutoDock Vina, Glide) : Models interactions with enzymes (e.g., bacterial dihydrofolate reductase) using crystal structures from the PDB .
- MD Simulations (GROMACS) : Assesses binding stability over time (50–100 ns trajectories) and identifies key residues for mutagenesis validation .
Methodological Considerations
Q. How are reaction intermediates isolated and characterized in multi-step syntheses?
- TLC Monitoring : Silica plates with fluorescent indicator (254 nm) track reaction progress.
- Flash Chromatography : Separates intermediates using gradients (e.g., 5–50% ethyl acetate in hexane).
- In Situ IR : Monitors carbonyl group formation during carboxamide coupling .
Q. What protocols ensure reproducibility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
